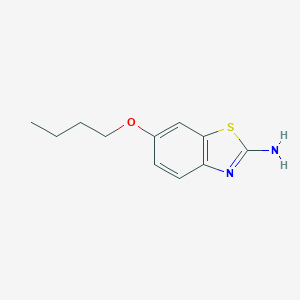

6-Butoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Butoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Butoxy-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. The specific substitution of a butoxy group at the 6-position of the benzothiazole ring may influence its physicochemical properties and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C11H14N2OS. The presence of the butoxy group enhances the lipophilicity of the compound, which can affect its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Its mechanism can include:

- Inhibition of Enzymatic Activity : Similar to other benzothiazole derivatives, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect key signaling pathways such as the AKT and ERK pathways, which are critical in regulating cell survival and proliferation.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzothiazole structure can enhance anticancer activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | TBD | Induces apoptosis |

| This compound | A549 (lung cancer) | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values need to be determined through experimental studies.

Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. The compound's ability to lower levels of inflammatory cytokines such as IL-6 and TNF-α has been documented in various in vitro assays:

- Cytokine Inhibition : In mouse monocyte macrophages (RAW264.7), treatment with this compound resulted in decreased expression levels of IL-6 and TNF-α.

- Cell Migration : Scratch wound healing assays demonstrated that this compound inhibits cell migration, which is critical in inflammatory responses.

Case Studies

A notable study focused on a series of benzothiazole derivatives where this compound was included among the tested compounds. The findings highlighted its dual action against cancer cell proliferation and inflammation:

"The tested compounds significantly inhibited the proliferation of A431 and A549 cancer cells while simultaneously reducing inflammatory cytokine levels."

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 6-butoxy-1,3-benzothiazol-2-amine exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including antibiotic-resistant bacteria. The compound's mechanism of action often involves binding to specific enzymes or receptors that are crucial for bacterial survival.

Case Study:

A study published in 2022 highlighted the compound's potential in treating infections caused by antibiotic-resistant bacteria. The research demonstrated that this compound inhibited bacterial growth effectively compared to standard antibiotics .

Anticancer Properties

The compound has also been studied for its anticancer properties. It interacts with molecular targets involved in cancer cell proliferation and survival pathways.

Case Study:

A patent application describes the use of this compound in compositions aimed at inhibiting cancer cell growth by targeting the CSF-1 receptor signaling pathway . This pathway is critical for macrophage function and tumor microenvironment modulation.

Material Science Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to be incorporated into various polymer matrices for enhanced color stability and performance.

| Application Area | Description | Example Uses |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activity | Treatment of infections and cancer |

| Material Science | Dyes and pigments production | Colorants in plastics and textiles |

Propiedades

IUPAC Name |

6-butoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMSFZHPMSAHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.